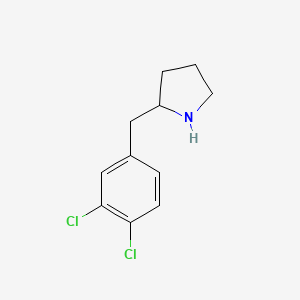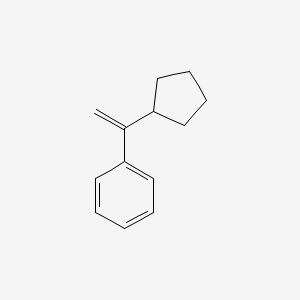
(1-Cyclopentylvinyl)benzene
Übersicht
Beschreibung
“(1-Cyclopentylvinyl)benzene” is a chemical compound with the molecular formula C13H16 . It is a derivative of benzene, which is a cyclic hydrocarbon . The structure of benzene involves the formation of three delocalised π – orbitals spanning all six carbon atoms .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves complex organic reactions . For instance, styrene derivatives with annular substituents, including “this compound”, have been successfully synthesized through living anionic polymerization .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of benzene and its derivatives . Benzene can undergo various reactions such as bromination, nitration, and Friedel–Crafts alkylation and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its benzene core. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
Synthesis Approaches : Research has developed methods for synthesizing complex benzene derivatives, including the construction of benzene rings with specific structural units. This is exemplified by the synthesis of tris(benzocyclobutadieno)benzene, showcasing an approach to creating bond-fixed benzene rings through palladium-catalyzed alkynylations and cobalt-catalyzed cyclobutabenzoannelations (Diercks & Vollhardt, 1986).
Structural Characterization and Effects : Novel syntheses lead to the creation of unique benzene structures. The research on tris-annelated benzene donors for the electron-density elucidation of the Mills−Nixon effect is a notable example. This involves high-yield synthesis and precise electron-density measurements to understand the electronic origin of specific effects in benzene compounds (Rathore et al., 1998).
2. Materials Science and Catalysis
Electrochemical Applications : Cyclohexyl benzene derivatives have been studied for their role in enhancing the performance of lithium-ion batteries. These compounds, when used as an additive in electrolytes, can provide overcharge protection through electrochemical polymerization (Xu et al., 2008).
Catalysis in Chemical Reactions : The effect of platinum nanoparticle shape on benzene hydrogenation selectivity is another area of focus. This research explores how different shapes of nanoparticles influence the catalytic process and the production of specific compounds from benzene, like cyclohexane and cyclohexene (Bratlie et al., 2007).
3. Environmental and Petrochemical Applications
- Separation Techniques in Petrochemicals : The separation of benzene and cyclohexane is critical in the petrochemical industry. Research into nonporous adaptive crystals of hybrid[3]arene for this purpose demonstrates advancements in environmentally-friendly and energy-efficient separation techniques (Zhou et al., 2020).
4. Nanotechnology and Advanced Materials
- Development of Carbon Nanocages : The synthesis of all-benzene carbon nanocages, representing a junction unit of branched carbon nanotubes, highlights significant progress in nanotechnology. This synthesis leads to the creation of structures with unique photophysical properties and potential for diverse applications (Matsui et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopentylethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWXTWTAWBJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



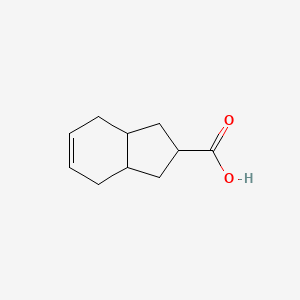

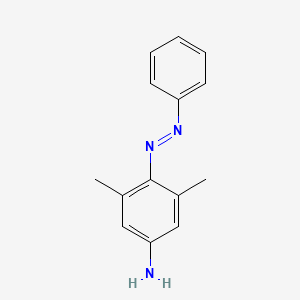
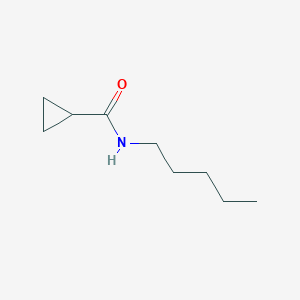
![1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1636837.png)
![3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B1636843.png)
![Amino{[4-(trifluoromethyl)benzyl]sulfanyl}methaniminium chloride](/img/structure/B1636844.png)
![(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1636855.png)
![4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1636857.png)


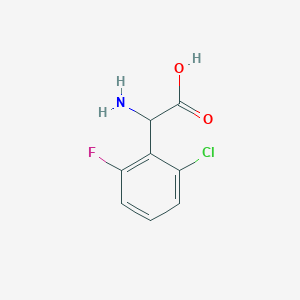
![Ethyl 6-benzylidene-1-(3-chlorophenyl)-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1636876.png)
